2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate
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Overview
Description
2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage and a benzenesulfonate group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate typically involves the reaction of 3,4-dichlorobenzoyl hydrazine with 6-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzenesulfonate group can interact with cellular membranes, affecting membrane permeability and signaling pathways. These interactions can lead to the induction of apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
- 2-[(E)-{2-[(3,4-difluorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
Uniqueness
The unique combination of the 3,4-dichlorophenyl group and the benzenesulfonate moiety in 2-[2-(3,4-dichlorobenzoyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in inducing apoptosis and greater stability under various chemical conditions .
Properties
Molecular Formula |
C21H16Cl2N2O5S |
---|---|
Molecular Weight |
479.3g/mol |
IUPAC Name |
[2-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-29-19-9-5-6-15(20(19)30-31(27,28)16-7-3-2-4-8-16)13-24-25-21(26)14-10-11-17(22)18(23)12-14/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
WPJZPHAIRZITNB-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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